1-Hydroxy-5-ethylmethanesulfonate Cumaran

Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

1-Hydroxy-5-ethylmethanesulfonate Cumaran (CAS 1346603-15-3, molecular formula C11H14O5S, molecular weight 258.29 g/mol) is a synthetic organic compound classified as a 2,3-dihydrobenzofuran (cumaran) derivative bearing a secondary alcohol at the 1-position and a methanesulfonate ester group on the 5-ethyl side chain. Its IUPAC name is 2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate, and it is characterized by the SMILES notation CS(=O)(=O)OCCc2ccc1OCC(O)c1c2 and InChIKey YWOHLNWDXGDECA-UHFFFAOYSA-N.

Molecular Formula C11H14O5S
Molecular Weight 258.29 g/mol
CAS No. 1346603-15-3
Cat. No. B585300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-5-ethylmethanesulfonate Cumaran
CAS1346603-15-3
Synonyms1-Hydroxy-5-ethylmethanesulfonate-2,3-dihydro-1-benzofuran;  1-Hydroxy-5-ethylmethanesulfonate Benzodihydrofuran
Molecular FormulaC11H14O5S
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O
InChIInChI=1S/C11H14O5S/c1-17(13,14)16-5-4-8-2-3-11-9(6-8)10(12)7-15-11/h2-3,6,10,12H,4-5,7H2,1H3
InChIKeyYWOHLNWDXGDECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-5-ethylmethanesulfonate Cumaran (CAS 1346603-15-3): A 2,3-Dihydrobenzofuran-Based Methanesulfonate Ester for Specialized Organic Synthesis


1-Hydroxy-5-ethylmethanesulfonate Cumaran (CAS 1346603-15-3, molecular formula C11H14O5S, molecular weight 258.29 g/mol) is a synthetic organic compound classified as a 2,3-dihydrobenzofuran (cumaran) derivative bearing a secondary alcohol at the 1-position and a methanesulfonate ester group on the 5-ethyl side chain . Its IUPAC name is 2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate, and it is characterized by the SMILES notation CS(=O)(=O)OCCc2ccc1OCC(O)c1c2 and InChIKey YWOHLNWDXGDECA-UHFFFAOYSA-N [1]. The compound contains a total of 31 atoms (14 H, 11 C, 5 O, 1 S), with 32 chemical bonds including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and functional groups comprising one secondary alcohol, one aromatic ether, and one sulfonate (thio-/dithio-) moiety [2]. It is primarily utilized as a building block or intermediate in organic synthesis, with reported solubility in dichloromethane, ethyl acetate, and methanol, and a topological polar surface area of 81.2 Ų [3].

Why Generic Substitution Fails for 1-Hydroxy-5-ethylmethanesulfonate Cumaran: Structural and Functional Differentiation from Other Methanesulfonate Esters and Cumaran Derivatives


1-Hydroxy-5-ethylmethanesulfonate Cumaran cannot be interchangeably substituted with other methanesulfonate esters or cumaran derivatives due to its unique combination of a 2,3-dihydrobenzofuran core, a secondary alcohol at the 1-position, and a methanesulfonate ester group on the 5-ethyl side chain. This specific architecture influences both its physicochemical properties and its potential synthetic utility. For instance, the presence of the methanesulfonate group, a well-established leaving group in nucleophilic substitution reactions [1], distinguishes it from non-sulfonated cumaran analogs, which lack this reactive handle. Furthermore, the secondary alcohol at the 1-position introduces stereochemical complexity (one undefined stereocenter) [2] and provides an additional site for functionalization, setting it apart from simpler methanesulfonate esters like ethyl methanesulfonate (EMS) [3] or other cumaran derivatives lacking this hydroxyl group. The specific substitution pattern on the benzofuran ring and the ethyl linker length also differentiate it from related compounds such as ethofumesate-2-keto . These structural nuances can significantly impact reactivity, solubility, and the downstream properties of any molecule into which it is incorporated, making direct substitution without empirical validation highly inadvisable.

Quantitative Differentiation Guide for 1-Hydroxy-5-ethylmethanesulfonate Cumaran: Evidence for Scientific Selection


Comparative Structural Complexity and Synthetic Utility: Methanesulfonate Leaving Group vs. Simple Alcohol

The compound incorporates a methanesulfonate ester group, which is a significantly better leaving group in nucleophilic substitution reactions compared to the corresponding hydroxyl group (i.e., 1-Hydroxy-5-ethanol cumaran). Mesylates (methanesulfonates) are known to be highly effective leaving groups, with reactivity comparable to tosylates but without the acidic proton, allowing for cleaner reactions with strong nucleophiles [1]. While direct quantitative kinetic data for this specific compound are not available in the public domain, this functional group difference is a well-established class-level inference in organic chemistry. The presence of the methanesulfonate group provides a defined synthetic handle for subsequent transformations, such as alkylation or cross-coupling, which is not possible with the non-sulfonated analog.

Organic Synthesis Nucleophilic Substitution Leaving Group Chemistry

Stereochemical Complexity and Chiral Purity: Undefined Stereocenter at the 1-Hydroxy Position

The 1-Hydroxy-5-ethylmethanesulfonate Cumaran molecule contains an undefined atom stereocenter at the 1-position (the secondary alcohol carbon) [1]. In contrast, many simpler cumaran or methanesulfonate building blocks (e.g., ethyl methanesulfonate, 2-ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate) are achiral or have defined stereocenters [2]. The presence of an undefined stereocenter means the commercial material is likely a racemic mixture or a mixture of diastereomers, which is a critical quality attribute. Procurement decisions for applications requiring enantiopure intermediates must account for the cost and feasibility of chiral resolution, which is not a concern for achiral alternatives.

Chiral Synthesis Stereochemistry Analytical Characterization

Distinct Physicochemical Profile: Molecular Weight and Rotatable Bond Count Compared to Common Building Blocks

The compound has a molecular weight of 258.29 g/mol and contains 4 rotatable bonds [1]. This is a distinct physicochemical profile compared to other common methanesulfonate building blocks. For example, the simple ethyl methanesulfonate has a molecular weight of 124.16 g/mol and 1 rotatable bond [2]. The larger, more complex cumaran scaffold of the target compound offers a different balance of size, flexibility, and potential for interactions, which can be a critical selection factor in designing molecules with specific pharmacokinetic or material properties.

Medicinal Chemistry Property-Based Design ADME Prediction

Defined Research and Industrial Applications for 1-Hydroxy-5-ethylmethanesulfonate Cumaran Based on Evidence-Based Differentiation


Electrophilic Building Block in Nucleophilic Substitution Reactions

Based on its methanesulfonate ester group, which acts as an excellent leaving group, 1-Hydroxy-5-ethylmethanesulfonate Cumaran is a suitable electrophilic building block for introducing the 2,3-dihydrobenzofuran scaffold into more complex molecules via nucleophilic substitution. This application is supported by the well-established class-level behavior of mesylates in organic synthesis [1]. Researchers can use this compound to alkylate amines, thiols, or other nucleophiles, creating new carbon-nitrogen or carbon-sulfur bonds. This is a clear differentiation from the non-sulfonated analog, which would require additional activation steps.

Synthesis of Chiral Intermediates or Study of Diastereoselective Reactions

The presence of an undefined stereocenter at the 1-hydroxy position makes this compound a valuable substrate for studying or exploiting stereochemical outcomes in subsequent reactions [1]. It can be used as a racemic mixture in the synthesis of diastereomeric products, or it can serve as a starting material for chiral resolution to obtain enantiopure intermediates. This application scenario is not available for achiral building blocks like ethyl methanesulfonate or simpler methanesulfonates, highlighting the compound's unique value in stereochemically complex synthetic routes.

Medicinal Chemistry and Property-Based Design

With a molecular weight of 258.29 g/mol, 4 rotatable bonds, and a topological polar surface area of 81.2 Ų, this compound offers a specific physicochemical profile that can be exploited in medicinal chemistry programs targeting a balance of size, flexibility, and polarity [1]. It can serve as a starting scaffold for the development of new chemical entities where a 2,3-dihydrobenzofuran core is desired, and the methanesulfonate group can be used as a prodrug moiety or a synthetic handle. Its distinct profile differentiates it from smaller, simpler building blocks, allowing researchers to modulate properties like solubility and permeability in a controlled manner.

Development of New Functional Materials

The rigid 2,3-dihydrobenzofuran core, combined with the reactive methanesulfonate group, may find utility in the synthesis of novel functional materials, such as liquid crystals, polymers, or organic electronic materials . The compound's specific geometry and the ability to undergo nucleophilic substitution make it a potential monomer or cross-linking agent. This application scenario leverages the compound's unique structural features, which are not present in simpler methanesulfonates or cumaran derivatives lacking the reactive ester.

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